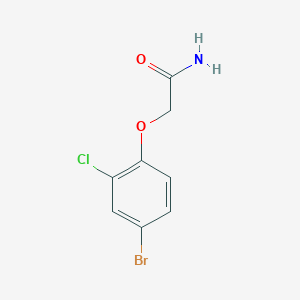
2-(4-溴-2-氯苯氧基)乙酰胺
描述
科学研究应用
潜在农药
研究表明,与 2-(4-溴-2-氯苯氧基)乙酰胺化学性质相似的 2-(4-氯苯氧基)乙酰胺衍生物可能具有农药潜力。例如,N-(ω-羟基烷基)-4-氯苯氧基乙酰胺和 2-(4-氯苯氧基)乙酰肼的新衍生物已被表征并提出作为潜在农药 (Olszewska, Tarasiuk, & Pikus, 2009)。
抗菌剂
一些与 2-(4-溴-2-氯苯氧基)乙酰胺相关的 2-(4-氯苯氧基)甲基衍生物已显示出作为抗菌剂的潜力。一项研究合成了各种衍生物,发现它们对革兰氏阴性菌和革兰氏阳性菌均有效。具体而言,某些衍生物对细菌菌株(如伤寒沙门氏菌、肺炎克雷伯菌和金黄色葡萄球菌)表现出显着的活性 (Siddiqui 等人,2014)。
抗癌剂
结构与 2-(4-溴-2-氯苯氧基)乙酰胺相似的化合物,如 4-氯苯氧基乙酰胺衍生物,已被研究其抗癌特性。其中一些衍生物已显示出细胞抑制活性,表明它们在癌症治疗中具有潜在应用 (李,1995)。
抗惊厥和抗抑郁活性
对与 2-(4-溴-2-氯苯氧基)乙酰胺结构相关的化合物的研究已证明其在抗惊厥和抗抑郁应用中的潜力。例如,2-(6-溴-2,3-二氧代吲哚啉)-N-取代苯乙酰胺的衍生物在动物模型中显示出不动时间显着减少,表明它们可用于治疗抑郁症和惊厥 (谢等人,2013)。
学习和记忆增强
另一种衍生物 2-(4-氯苯氧基)-N-(1,2,3,4-四氢吖啶-9-基)乙酰胺已对其对小鼠学习和记忆能力的影响进行了研究。研究发现,该化合物显着增强了小鼠的学习和记忆能力,表明其在认知增强或治疗与记忆相关的疾病中具有潜在应用 (于文国,2011)。
作用机制
Bifenox, a similar compound, works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is involved in the biosynthesis of fatty acids in plants. This leads to the disruption of the plant’s cell membranes, resulting in the death of the weed.
安全和危害
While specific safety and hazards data for 2-(4-bromo-2-chlorophenoxy)acetamide is not available, similar compounds are known to pose certain risks. For instance, users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
生化分析
Biochemical Properties
2-(4-bromo-2-chlorophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, 2-(4-bromo-2-chlorophenoxy)acetamide can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of 2-(4-bromo-2-chlorophenoxy)acetamide on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-(4-bromo-2-chlorophenoxy)acetamide can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, 2-(4-bromo-2-chlorophenoxy)acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, 2-(4-bromo-2-chlorophenoxy)acetamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromo-2-chlorophenoxy)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-bromo-2-chlorophenoxy)acetamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(4-bromo-2-chlorophenoxy)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of 2-(4-bromo-2-chlorophenoxy)acetamide can result in toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
2-(4-bromo-2-chlorophenoxy)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of specific metabolites. Additionally, 2-(4-bromo-2-chlorophenoxy)acetamide may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, 2-(4-bromo-2-chlorophenoxy)acetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function. Studies have shown that 2-(4-bromo-2-chlorophenoxy)acetamide tends to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(4-bromo-2-chlorophenoxy)acetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(4-bromo-2-chlorophenoxy)acetamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression and cellular regulation .
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUQVVYCXHAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
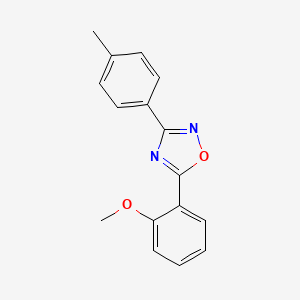
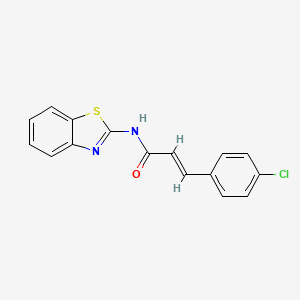
![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one](/img/structure/B5747454.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)
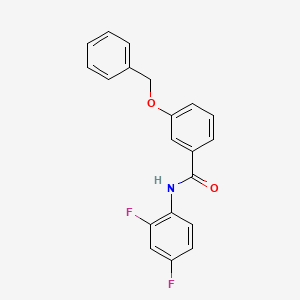
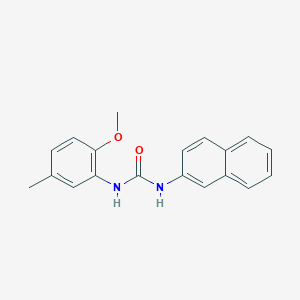
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

